

Structural Analysis of 5-Bromo-N-methylNicotinamide: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-N-methylNicotinamide**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylNicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structural features, including a pyridine ring substituted with a bromine atom and an N-methyl amide group, make it a molecule of significant interest in medicinal chemistry and drug development. The bromine atom provides a site for further chemical modification, while the nicotinamide scaffold is known to interact with various biological targets. This technical guide provides an in-depth structural analysis of **5-Bromo-N-methylNicotinamide**, compiling crystallographic and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and an overview of its potential biological significance as an inhibitor of nicotinamide-metabolizing enzymes.

Molecular Structure and Properties

5-Bromo-N-methylNicotinamide possesses the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol. [1] The core of the molecule is a pyridine ring, with a bromine atom at the 5-position and an N-methylNicotinamide moiety at the 3-position. [2] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of the bromine atom, a halogen, makes it a versatile intermediate for various chemical syntheses, particularly in the development of more complex pharmaceutical compounds. [2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-N-methylNicotinamide** is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1]
Molecular Weight	215.05 g/mol	[1]
Density	1.5 ± 0.1 g/cm ³	[2]
Boiling Point	334.5 ± 27.0 °C at 760 mmHg	[2]
Polar Surface Area	42 Å ²	[2]

Table 1: Physicochemical Properties of **5-Bromo-N-methylNicotinamide**.

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in **5-Bromo-N-methylNicotinamide** has been determined through X-ray crystallography of a coordination complex, Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylNicotinamide)zinc(II).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) In this complex, the **5-Bromo-N-methylNicotinamide** molecule acts as a ligand, coordinating to the zinc(II) ion through the nitrogen atom of the pyridine ring. The crystallographic data provides accurate measurements of bond lengths and angles, offering critical insights into the molecule's geometry.

Crystal Data and Structure Refinement

The crystal data for the zinc(II) complex containing **5-Bromo-N-methylNicotinamide** is summarized in Table 2.

Parameter	Value	Reference
Empirical Formula	C ₂₈ H ₂₆ Br ₂ N ₄ O ₁₀ Zn	[3][5]
Formula Weight	805.73	[3][5]
Crystal System	Triclinic	[3][5]
Space Group	P-1	[3][5]
a (Å)	8.1600 (2)	[3][5]
b (Å)	10.1122 (3)	[3][5]
c (Å)	10.4291 (3)	[3][5]
α (°)	66.800 (3)	[3][5]
β (°)	74.334 (2)	[3][5]
γ (°)	80.743 (2)	[3][5]
Volume (Å ³)	760.15 (4)	[3][5]
Z	1	[3][5]

Table 2: Crystal Data for Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II).

Selected Bond Lengths and Angles

The key bond lengths and angles for the **5-Bromo-N-methylnicotinamide** moiety within the zinc complex are presented in Table 3. These values are fundamental for computational modeling and understanding the molecule's conformational preferences.

Bond/Angle	Length (Å) / Angle (°)
Br1-C5	1.896(2)
C3-C7	1.503(3)
C7-O1	1.238(3)
C7-N2	1.334(3)
N2-C8	1.456(3)
C2-C3-C4	118.5(2)
C4-C5-C6	119.1(2)
C5-C6-N1	120.1(2)
O1-C7-N2	122.9(2)
C3-C7-N2	116.8(2)

Table 3: Selected Bond Lengths and Angles for **5-Bromo-N-methylNicotinamide**. (Data extracted from the full crystallographic information of the cited zinc complex)

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of **5-Bromo-N-methylNicotinamide**. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **5-Bromo-N-methylNicotinamide** is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the amide group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the bromine and N-methylcarboxamide substituents. The N-methyl protons will likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.5-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for each of the six carbons in the pyridine ring and the carbonyl and methyl carbons of the amide group. The chemical shifts will be characteristic of their electronic environment.

Atom	¹ H Chemical Shift (ppm, predicted)	¹³ C Chemical Shift (ppm, predicted)
H2	~8.8	C2: ~150
H4	~8.2	C3: ~135
H6	~8.9	C4: ~140
N-CH ₃	~3.0 (s, 3H)	C5: ~120
NH	broad	C6: ~152
C=O:	~165	
N-CH ₃ :	~26	

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for **5-Bromo-N-methylnicotinamide**. (Predicted values based on analogous structures and general chemical shift ranges).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **5-Bromo-N-methylnicotinamide** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are summarized in Table 5.

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amide)
3100-3000	C-H stretching (aromatic)
1680-1640	C=O stretching (amide I band)
1600-1450	C=C and C=N stretching (pyridine ring)
1550-1510	N-H bending (amide II band)
~700-500	C-Br stretching

Table 5: Characteristic FTIR Absorption Bands for **5-Bromo-N-methylnicotinamide**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

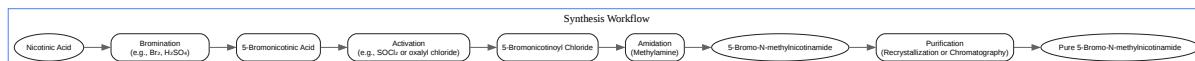
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, **5-Bromo-N-methylnicotinamide** is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (214 and 216 amu, due to the isotopic distribution of bromine). Common fragmentation pathways for nicotinamide derivatives involve cleavage of the amide bond and fragmentation of the pyridine ring.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Synthesis of 5-Bromo-N-methylnicotinamide

The synthesis of **5-Bromo-N-methylnicotinamide** is typically achieved through a two-step process involving the bromination of a nicotinic acid derivative followed by amidation.



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Caption: Synthesis workflow for **5-Bromo-N-methylnicotinamide**.

Detailed Protocol:

- **Bromination of Nicotinic Acid:** To a solution of nicotinic acid in concentrated sulfuric acid, elemental bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the mixture is poured onto ice, and the pH is adjusted to precipitate the 5-bromonicotinic acid, which is then filtered, washed, and dried.
- **Formation of 5-Bromonicotinoyl Chloride:** 5-Bromonicotinic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.
- **Amidation with Methylamine:** The crude 5-bromonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of methylamine in the same solvent is added dropwise. The reaction is stirred for several hours at room temperature.
- **Work-up and Purification:** The reaction mixture is washed with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

X-ray Crystallography

Single crystals of a suitable quality are grown, typically by slow evaporation of a saturated solution. A crystal is mounted on a goniometer and placed in an X-ray diffractometer.[14][15][16][17] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[14]

NMR Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing a reference standard like tetramethylsilane (TMS). The solution is transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer.^{[18][19]} Standard pulse sequences are used for data acquisition. The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FTIR Spectroscopy

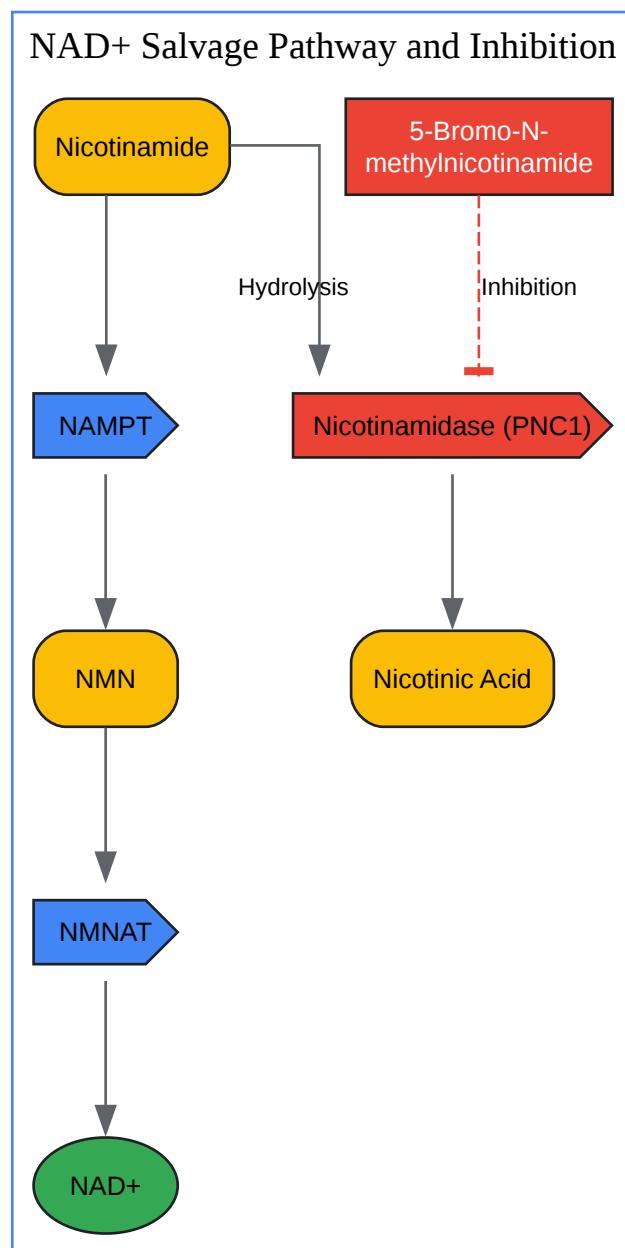
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.^{[2][20][21]} Alternatively, a thin film can be cast from a solution onto a KBr plate, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.^{[2][21]} The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm^{-1}).^{[3][22]}

Biological Significance and Potential Applications

5-Bromo-N-methylNicotinamide is an analog of nicotinamide, a key molecule in cellular metabolism, primarily as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD^+). NAD^+ is a crucial coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).

Inhibition of Nicotinamidases

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the NAD^+ salvage pathway.^{[23][24][25]} Some pathogenic bacteria rely on this pathway for NAD^+ synthesis. Analogs of nicotinamide, such as **5-Bromo-N-methylNicotinamide**, have the potential to act as competitive inhibitors of nicotinamidases.^{[24][25]} By blocking this enzyme, they can disrupt the pathogen's ability to produce NAD^+ , leading to an antimicrobial effect.



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Caption: Proposed inhibition of the NAD⁺ salvage pathway.

Drug Development

The structural features of **5-Bromo-N-methylnicotinamide** make it a valuable scaffold in drug discovery. The bromine atom can be readily replaced through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. These derivatives can then be

screened for activity against a wide range of biological targets, including kinases, polymerases, and other enzymes involved in disease pathways. Its role as a potential inhibitor of nicotinamide N-methyltransferase (NNMT) is also an area of active research, with implications for metabolic diseases and cancer.[23]

Conclusion

This technical guide has provided a comprehensive overview of the structural and spectroscopic properties of **5-Bromo-N-methylNicotinamide**. The detailed data presented in the tables, along with the experimental protocols, offer a valuable resource for researchers working with this compound. The visualization of its synthesis and potential biological mechanism of action further aids in understanding its significance. As a versatile building block and a potential enzyme inhibitor, **5-Bromo-N-methylNicotinamide** holds promise for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.

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References

- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B) [cjnmcpu.com]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. rigaku.com [rigaku.com]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 17. excillum.com [excillum.com]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. eng.uc.edu [eng.uc.edu]
- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 22. rtilab.com [rtilab.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant *Staphylococcus aureus* | Semantic Scholar [semanticscholar.org]
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